N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine is a complex organic compound featuring a thiazole ring, a furan ring, and a hydrazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine typically involves the condensation of 2,4-dimethylphenylthiazole-2-carbaldehyde with furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted thiazole or furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its cytotoxic properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine involves its interaction with specific molecular targets. The thiazole and furan rings can interact with biological macromolecules, leading to inhibition of enzymes or disruption of cellular processes. The hydrazine moiety can form reactive intermediates that induce cytotoxic effects, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Methoxyphenyl)-thiazol-4-yl]-N’-furan-2-ylmethylene-hydrazine
- N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-pyridin-2-ylmethylene-hydrazine
Uniqueness
N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N’-furan-2-ylmethylene-hydrazine is unique due to the specific combination of the thiazole and furan rings, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C16H15N3OS |
---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(2,4-dimethylphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-6-14(12(2)8-11)15-10-21-16(18-15)19-17-9-13-4-3-7-20-13/h3-10H,1-2H3,(H,18,19)/b17-9+ |
InChI-Schlüssel |
WOQJKKKVACEACJ-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.